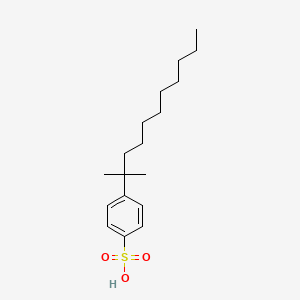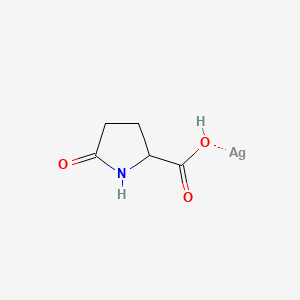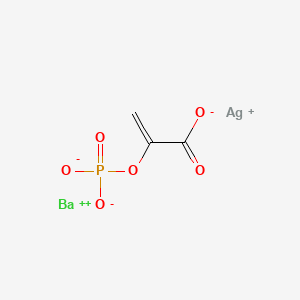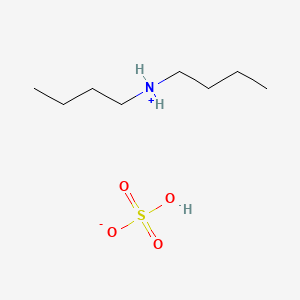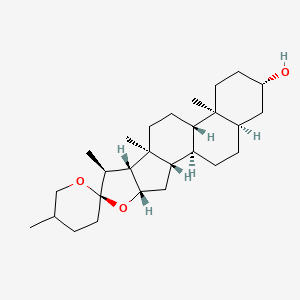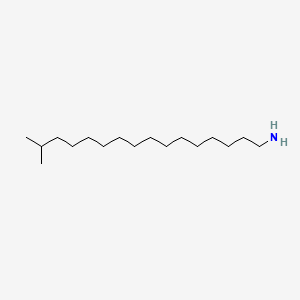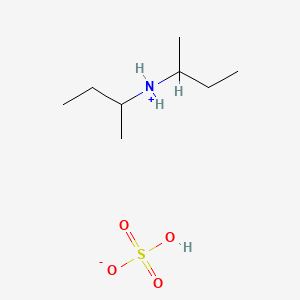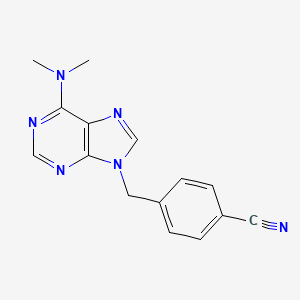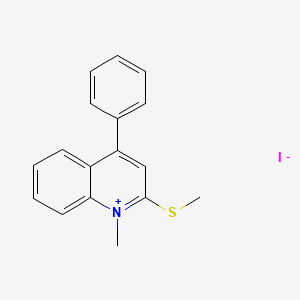
Quinolinium, 1-methyl-2-(methylthio)-4-phenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio es un compuesto químico que pertenece a la familia de los quinolinios. Este compuesto se caracteriza por la presencia de un núcleo de quinolinio, sustituido con un grupo metilo en la posición 1, un grupo metiltio en la posición 2 y un grupo fenilo en la posición 4, con un contraión yoduro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio normalmente implica la reacción de 2-metilquinolina con yoduro de metilo y un compuesto tiol adecuado. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de una base como el hidróxido de sodio o el carbonato de potasio, para facilitar la formación del producto deseado. La mezcla de reacción generalmente se calienta a una temperatura específica y se mantiene durante un período determinado para garantizar la conversión completa.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el núcleo de quinolinio en un derivado de dihidroquinolina.
Sustitución: El grupo metiltio se puede sustituir con otros nucleófilos, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico y el permanganato de potasio.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o haluros en reacciones de sustitución.
Productos principales formados
Oxidación: Sulfoxidos y sulfones.
Reducción: Derivados de dihidroquinolina.
Sustitución: Diversos derivados de quinolinio sustituidos.
Aplicaciones Científicas De Investigación
El Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros derivados de quinolinio y como reactivo en la síntesis orgánica.
Biología: Se estudia por sus interacciones con moléculas biológicas, como el ADN y las proteínas, y su potencial como radioprotector.
Medicina: Se investiga por su actividad antileucémica y su posible uso en la terapia contra el cáncer.
Industria: Se utiliza en la producción de colorantes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción del Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio implica su interacción con dianas moleculares como el ADN y las proteínas. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función. Esta intercalación puede inhibir la actividad de la ADN polimerasa, lo que lleva a la inhibición de la replicación y transcripción del ADN. Además, el compuesto puede interactuar con enzimas celulares, afectando varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- Yoduro de 1-metil-2-(3-nitroestiril)quinolinio
- Yoduro de 1-metil-2-(2-morfolino-2'-metiltiovinil)quinolinio
- Yoduro de 1-metil-2-(2-piperidinovinil)quinolinio
Singularidad
El Yoduro de 1-metil-2-(metiltio)-4-fenilquinolinio es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia del grupo metiltio en la posición 2 y el grupo fenilo en la posición 4 lo diferencia de otros derivados de quinolinio, influyendo en su reactividad e interacciones con moléculas biológicas.
Propiedades
Número CAS |
2584-35-2 |
|---|---|
Fórmula molecular |
C17H16INS |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfanyl-4-phenylquinolin-1-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-18-16-11-7-6-10-14(16)15(12-17(18)19-2)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
USMNHVMYUMVAGL-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C=C(C2=CC=CC=C21)C3=CC=CC=C3)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


